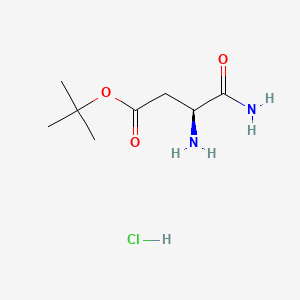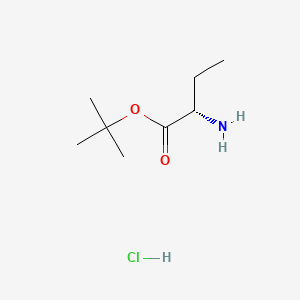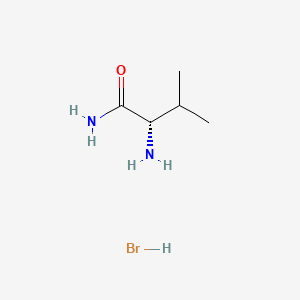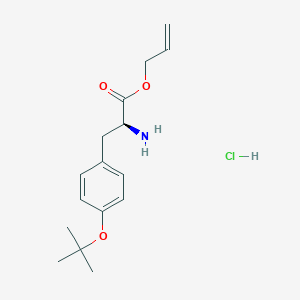
H-Asp(otbu)-NH2 hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“H-Asp(otbu)-NH2 hcl” is an aspartic acid derivative . It is a laboratory product for research use only and not for personal consumption . It is recognized to be beneficial as ergogenic dietary substances .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES CodeO=C (OC (C) (C)C) [ [email protected]@H] (N)CC (OC)=O.Cl . The molecular weight is 239.70 and the formula is C9H18ClNO4 . Physical And Chemical Properties Analysis
“this compound” is a white powder . It has a molecular weight of 239.70 and a formula of C9H18ClNO4 . It is soluble in DMSO and should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Cardioprotective Properties
A novel tetrapeptide derivative incorporating a structure similar to H-Asp(otbu)-NH2 HCl demonstrated significant cardioprotective properties. In a study conducted on rats, this derivative effectively decreased serum marker enzyme levels and restored electrocardiographic changes towards normalcy. It also inhibited the toxicity of free radicals by increasing the levels of antioxidants. These findings suggest that such peptides could serve as potent cardioprotective agents with membrane-stabilizing action (Manikandan et al., 2002).
Peptide Synthesis and Modification
In the context of peptide synthesis, the usage of this compound or its derivatives is quite prominent. For instance, a newly developed Fmoc-Asp derivative was employed to minimize the formation of aspartimide-related by-products in peptide synthesis. This approach proved to be efficient in synthesizing hexapeptides incorporating various residues, highlighting the significance of the Asp moiety in minimizing by-product formation and enhancing the stability of peptide structures (Mergler & Dick, 2005).
Catalytic Activity and Asymmetric Reactions
This compound and its analogs have also been investigated for their catalytic properties. For example, H-Pro-Pro-Asp-NH2, a peptide incorporating a similar aspartic structure, was identified as a versatile catalyst for asymmetric aldol reactions. The spatial arrangement of the catalytic groups in this peptide was critical for its efficiency, demonstrating the importance of the precise positioning of functional groups for catalytic activity (Revell & Wennemers, 2008).
Chemical Reactivity and Stability
In another study, the reactivity and stability of various chemical compounds were explored, where derivatives of this compound were used. The study demonstrated the resilience of specific nitride groups towards protonation by weak acids and their susceptibility to ligand loss by protonolysis when exposed to stronger acids. This research underscores the nuanced reactivity of chemical compounds containing nitride groups and highlights the importance of understanding the chemical environment and the supporting ligands for proper manipulation and utilization of these compounds (Keener, Scopelliti & Mazzanti, 2021).
Safety and Hazards
“H-Asp(otbu)-NH2 hcl” is a laboratory product for research use only and not for personal consumption . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3,4-diamino-4-oxobutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-6(11)4-5(9)7(10)12;/h5H,4,9H2,1-3H3,(H2,10,12);1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQDVMGXZJHTN-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704856 |
Source


|
| Record name | tert-Butyl L-alpha-asparaginate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92786-68-0 |
Source


|
| Record name | tert-Butyl L-alpha-asparaginate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)